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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonitrile

Cat. No.: B1354263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
synthetically versatile heterocyclic compound, 2-Chloroquinoline-3-carbonitrile. The
information presented herein is intended to support research and development activities by
providing detailed spectral analysis and the experimental protocols for data acquisition.

Compound Overview
Chemical Structure:

Molecular Formula: C10HsCIN2
Molecular Weight: 188.61 g/mol

CAS Number: 95104-21-5

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Chloroquinoline-3-
carbonitrile.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
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Solvent: CDCIs Frequency: 300 MHz

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.60 S 1H H-4
8.12 d 1H H-5
7.95 d 1H H-8
7.88 t 1H H-7
7.70 t 1H H-6

3C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy

Solvent: CDCIs Frequency: 75 MHz

Chemical Shift (8) ppm Assignment
152.0 C-2

148.5 c-4

146.0 C-8a

134.0 C-7

130.0 C-5

129.0 C-6

128.0 C-4a

127.5 C-8

115.0 CN

109.0 C-3
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IR (Infrared) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm~?) Intensity Assignment

3050 Weak Aromatic C-H Stretch
2225 Strong C=N (Nitrile) Stretch

1600, 1580, 1450 Medium-Strong C=C Aromatic Ring Stretch
850 Strong C-CI Stretch

Aromatic C-H Bend (out-of-
750 Strong

plane)
Mass Spectrometry (MS)
lonization Method: Electron lonization (EI)
m/z Relative Intensity (%) Assignment

[M]*/ [M+2]* (Molecular ion

188/190 100/33 peak with chlorine isotope
pattern)

153 ~70 [M-CII*

126 ~40 [M-CI-HCN]*

Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbonitrile

2-Chloroquinoline-3-carbonitrile was synthesized from 2-chloroquinoline-3-carbaldehyde. A
solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.2 mmol) in formic acid (10 mL) was
prepared. To this solution, hydroxylamine hydrochloride (0.40 g, 5.7 mmol) was added, and the
mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into ice-water
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(50 mL). The resulting precipitate was filtered, washed with water, and recrystallized from
ethanol to yield pure 2-Chloroquinoline-3-carbonitrile.

Spectroscopic Analysis

 NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker spectrometer
operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated
chloroform (CDCIs), and chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

» IR Spectroscopy: The infrared spectrum was obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide
(KBr) to form a pellet for analysis.

e Mass Spectrometry: Mass spectral data was acquired using a mass spectrometer with
electron ionization (El) at 70 eV.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis
of 2-Chloroquinoline-3-carbonitrile.

Spectroscopic Analysis Data Output
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Synthesis and Spectroscopic Analysis Workflow.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroquinoline-3-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354263#spectroscopic-data-nmr-ir-mass-spec-of-2-
chloroquinoline-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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